molecular formula C20H24N2O B1664452 2-Pyrrolidinone, 4-(2-aminoethyl)-1-ethyl-3,3-diphenyl- CAS No. 2034-45-9

2-Pyrrolidinone, 4-(2-aminoethyl)-1-ethyl-3,3-diphenyl-

Cat. No. B1664452
CAS RN: 2034-45-9
M. Wt: 308.4 g/mol
InChI Key: UFJDDBIGJWVQCL-UHFFFAOYSA-N
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Description

AHR-5904 is a biochemical.

Scientific Research Applications

Intermediates in Antibacterial Synthesis

  • The compound serves as an intermediate in synthesizing various stereochemically pure 3-(1-aminoethyl)pyrrolidines. These intermediates are crucial for the preparation of quinolone antibacterials, demonstrating significant medical value (Schroeder et al., 1992).

Antioxidant Activity

  • In a study exploring the antioxidant properties of 2-pyrrolidinone derivatives, certain compounds exhibited promising radical scavenging activities. These findings highlight the compound's potential as a HO˙ radical scavenger in various environments, comparable to established antioxidants (Nguyen et al., 2022).

Synthesis of Pyrrolidines and Pyrrolidinones

  • Pyrrolidines and pyrrolidinones, structural motifs in organic chemistry, are synthesized using processes that involve 2-pyrrolidinone derivatives. These processes are significant in organocatalysis and the synthesis of numerous natural products (Hess & Burton, 2010).

Applications in Polymer Science

  • The compound is used in the preparation of polyimide precursors, demonstrating its importance in polymer science. This application is crucial for materials engineering and the development of new synthetic materials (Brekner & Feger, 1987).

Role in Medicinal Chemistry

  • Its derivatives play a vital role in medicinal chemistry, being present in many ligands for asymmetric catalysis and in a vast array of natural and synthetic products with biological significance (Anderson & Liu, 2000).

properties

IUPAC Name

4-(2-aminoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-22-15-18(13-14-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJDDBIGJWVQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942493
Record name 4-(2-Aminoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinone, 4-(2-aminoethyl)-1-ethyl-3,3-diphenyl-

CAS RN

2034-45-9
Record name Ahr 5904
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AHR-5904
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8893TQB54V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 4-(2-aminoethyl)-1-ethyl-3,3-diphenyl-
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